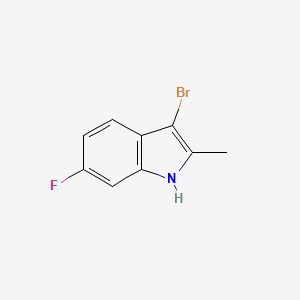

3-bromo-6-fluoro-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-6-fluoro-2-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indole ring, which can influence its chemical properties and reactivity .

Preparation Methods

The synthesis of 3-bromo-6-fluoro-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 2-methylindole. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

3-bromo-6-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. .

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. .

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds

Scientific Research Applications

3-bromo-6-fluoro-2-methyl-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development

Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar compounds to 3-bromo-6-fluoro-2-methyl-1H-indole include other halogenated indoles such as:

3-bromo-2-methylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity

6-fluoro-2-methylindole:

3-chloro-6-fluoro-2-methylindole: Substitution of bromine with chlorine can lead to different reactivity and biological effects

Biological Activity

3-Bromo-6-fluoro-2-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure featuring bromine and fluorine substituents at the 3 and 6 positions, respectively, along with a methyl group at the 2 position. The molecular formula of this compound is C9H8BrF N, with a molecular weight of approximately 232.07 g/mol. Indoles are known for their presence in various natural products and pharmaceuticals, making derivatives like this compound of significant interest in chemical research and applications .

The presence of both bromine and fluorine atoms influences the chemical reactivity of this compound. Bromine can participate in nucleophilic substitution reactions, while fluorine's electron-withdrawing nature enhances electrophilic aromatic substitution reactions. This compound can also undergo various functionalization reactions, making it versatile for synthetic applications .

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that compounds within the indole family exhibit significant antimicrobial properties. The introduction of halogen substituents, such as bromine and fluorine, can enhance these effects. Preliminary investigations suggest that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to its antimicrobial efficacy .

Anticancer Potential

The anticancer activity of indole derivatives is well-documented, often attributed to their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve interactions with cellular signaling pathways that regulate cell growth and survival .

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. These studies typically involve synthesizing analogues with different substituents to evaluate their biological activities.

Example Study: Structure-Activity Investigation

A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives for their antimicrobial activity. The results indicated that the presence of halogen atoms significantly influenced the potency against various bacterial strains. Specifically, compounds with both bromine and fluorine exhibited enhanced activity compared to their non-halogenated counterparts .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Bromo-6-fluoroindole | Bromine at position 5 | Moderate | High |

| 6-Fluoroindole | Fluorine at position 6 | Broad-spectrum | Moderate |

| 5-Chloro-6-fluoroindole | Chlorine at position 5 | Low | High |

| 3-Bromo-6-fluoro-2-methylindole | Bromine at position 3, Fluorine at position 6 | High | Potential |

This comparison highlights how variations in substituent positions can lead to distinct chemical behaviors and biological activities .

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-9(10)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDNRAMVWHCIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.